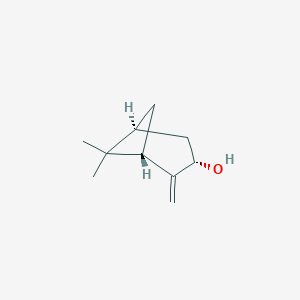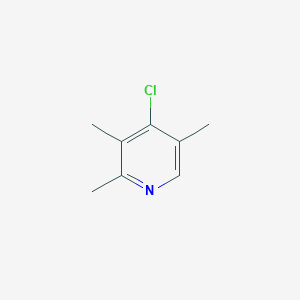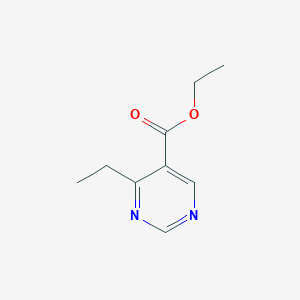
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPBM belongs to the class of benzoxazolone derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is primarily based on its ability to interact with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- acts as a potent antagonist of dopamine D2 receptors, which are known to be overactive in patients with schizophrenia. By blocking the activity of these receptors, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can help reduce the symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also exhibits significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which can further enhance its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Studies have demonstrated that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can increase the release of dopamine and serotonin in the brain, which can help improve mood and reduce symptoms of depression and anxiety. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which can further enhance its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is relatively easy to synthesize and can be obtained in large quantities, making it a useful tool for studying the mechanisms of action of antipsychotic drugs. However, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also has certain limitations, including its potential toxicity and the lack of data on its long-term effects on the brain.
Direcciones Futuras
There are several future directions for research on 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, including the development of novel antipsychotic drugs based on its structure and mechanism of action. Moreover, further studies are needed to investigate the long-term effects of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- on the brain and its potential for the treatment of other psychiatric disorders, such as bipolar disorder and major depression. Additionally, the use of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- as a tool for studying the mechanisms of action of antipsychotic drugs could lead to the development of more effective and safer treatments for schizophrenia and other psychotic disorders.
Métodos De Síntesis
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can be synthesized through a multi-step process involving the reaction of 6-aminobenzoxazolone with benzoyl chloride, followed by the condensation of the resulting product with 4-phenylpiperidine and formaldehyde. The final product is obtained through purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel antipsychotic agents. Several studies have shown that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- exhibits potent dopamine D2 receptor antagonism, which is a key mechanism of action for antipsychotic drugs. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to possess significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of schizophrenia.
Propiedades
Número CAS |
104837-20-9 |
|---|---|
Nombre del producto |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Fórmula molecular |
C26H24N2O3 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
6-benzoyl-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H24N2O3/c29-25(21-9-5-2-6-10-21)22-11-12-23-24(17-22)31-26(30)28(23)18-27-15-13-20(14-16-27)19-7-3-1-4-8-19/h1-12,17,20H,13-16,18H2 |
Clave InChI |
UITMRROVDZOFKO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
Otros números CAS |
104837-20-9 |
Sinónimos |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)






![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
